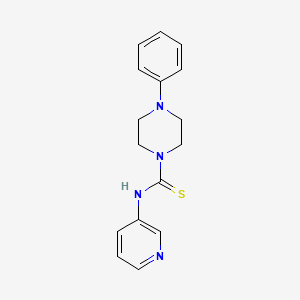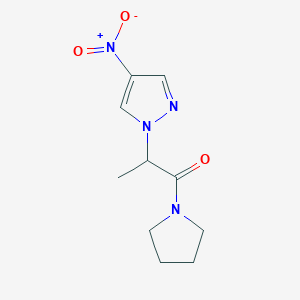![molecular formula C33H32N4O4 B14946189 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)
1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps, starting with the preparation of the indole derivative. The synthetic route typically includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the reduction of 2-oxindole using various boron hydrides.
Spiro Compound Formation: The spiro compound is formed by reacting the indole derivative with appropriate reagents under controlled conditions.
Analyse Des Réactions Chimiques
1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Mécanisme D'action
The mechanism by which 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione exerts its effects is not fully understood. it is believed to interact with molecular targets through its indole moiety, which can form hydrogen bonds and π-π interactions with various biomolecules . These interactions may influence biological pathways and processes, making the compound a valuable tool for studying molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione include:
2,3-Dihydroindole: A simpler indole derivative with similar structural features.
2-Oxindole: Another indole derivative that serves as a precursor in the synthesis of the target compound.
Spirooxindoles: Compounds with a spiro connection involving an oxindole moiety, which share structural similarities with the target compound.
The uniqueness of 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C33H32N4O4 |
|---|---|
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylpropyl)-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C33H32N4O4/c1-20(2)18-24-28-29(31(40)37(30(28)39)22-11-4-3-5-12-22)33(34-24)23-13-7-9-15-26(23)36(32(33)41)19-27(38)35-17-16-21-10-6-8-14-25(21)35/h3-15,20,24,28-29,34H,16-19H2,1-2H3 |
Clé InChI |
MQORFJWRNILJKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
![[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester](/img/structure/B14946115.png)
![3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B14946124.png)
![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14946133.png)

![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B14946147.png)
![Ethyl 4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B14946154.png)
![Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)
![9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946180.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)

![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)
